4-[2-(3-Methoxyphenyl)acetyl]benzonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(3-methoxyphenyl)acetyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-15-4-2-3-13(9-15)10-16(18)14-7-5-12(11-17)6-8-14/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAFNBCCQCGQBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383254 | |
| Record name | 4-[2-(3-methoxyphenyl)acetyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465514-67-4 | |
| Record name | 4-[2-(3-Methoxyphenyl)acetyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=465514-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(3-methoxyphenyl)acetyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 2 3 Methoxyphenyl Acetyl Benzonitrile
Optimization of Reaction Conditions and Efficiency
Temperature, Pressure, and Stoichiometric Considerations
The precise control of reaction parameters is critical for the successful synthesis of 4-[2-(3-Methoxyphenyl)acetyl]benzonitrile, influencing both the yield and purity of the final product.
For a Friedel-Crafts acylation , temperature is a key variable. These reactions are often initiated at low temperatures, typically between 0°C and ambient temperature (15°C to 30°C), to control the reaction's exothermicity and minimize potential side reactions. google.com The reaction is generally carried out at atmospheric pressure in an inert solvent like dichloromethane (B109758) or 1,2-dichloroethane. google.com Stoichiometrically, a slight excess of the acylating agent and at least a stoichiometric amount of the Lewis acid catalyst are commonly used, as both the reactant and the ketone product can form complexes with the catalyst. organic-chemistry.org
In the case of a Grignard reaction , maintaining anhydrous (dry) conditions is paramount, as Grignard reagents are highly reactive towards protic solvents, including water. leah4sci.com The formation of the Grignard reagent itself is often initiated with a small crystal of iodine or 1,2-dibromoethane (B42909) and may require gentle heating to start. wisc.edu The subsequent reaction with the electrophile is typically performed at a low temperature (e.g., 0°C) and then allowed to warm to room temperature. wisc.edu Stoichiometrically, a slight excess of the Grignard reagent is used to ensure complete consumption of the limiting reactant.
The table below summarizes key considerations for these potential synthetic routes.
| Parameter | Friedel-Crafts Acylation | Grignard Reaction |
| Temperature | 0°C to ambient temperature google.com | 0°C to reflux wisc.edu |
| Pressure | Atmospheric | Atmospheric |
| Stoichiometry | Near-stoichiometric Lewis acid, slight excess of acylating agent organic-chemistry.org | Slight excess of Grignard reagent |
| Solvent | Inert, non-polar (e.g., Dichloromethane) google.com | Anhydrous ether (e.g., Diethyl ether, THF) leah4sci.com |
| Catalyst | Lewis Acid (e.g., AlCl₃) khanacademy.org | Not applicable (reagent-based) |
Modern Synthetic Approaches for Benzonitrile (B105546) Derivatives
While classical methods are effective, modern synthetic chemistry offers innovative and often more sustainable approaches for the synthesis of benzonitrile derivatives. These methods focus on improving efficiency, safety, and atom economy.
Palladium-catalyzed cyanation has become a powerful tool for synthesizing benzonitriles from aryl halides or triflates. acs.org A significant advancement in this area is the use of potassium ferrocyanide (K₄[Fe(CN)₆]) as a non-toxic and inexpensive cyanide source, which is a safer alternative to reagents like KCN or Zn(CN)₂. acs.org This method has been successfully applied on an industrial scale, demonstrating its practicality and reproducibility. acs.orgacs.org
Electrochemical synthesis represents a green chemistry approach to nitrile formation. rsc.orgconfex.com For instance, benzonitrile can be synthesized directly from benzoic acid through paired electrosynthesis in liquid ammonia (B1221849) at room temperature. rsc.orgbohrium.com This method avoids the need for toxic reagents or expensive catalysts. bohrium.com
Direct oxidative cyanation provides a route to nitriles from more readily available starting materials like alcohols. A CoOₓ/MnO₂ catalyst has been developed for the direct oxidative cyanation of benzyl (B1604629) alcohol to benzonitrile using aqueous ammonia, achieving high yield and selectivity. acs.org Similarly, photoredox catalysis using visible light can convert benzyl alcohols or methyl arenes into aryl nitriles. researchgate.net
Other modern techniques include the ammoxidation of alkylbenzenes, an industrial process that has been improved by using transition metal oxide clusters within zeolite pores to enhance selectivity and efficiency. medcraveonline.com
The following table outlines some of these modern approaches.
| Modern Approach | Starting Material | Key Reagents/Catalysts | Advantages |
| Palladium-Catalyzed Cyanation | Aryl Bromide | Pd catalyst, K₄[Fe(CN)₆] acs.org | Use of non-toxic cyanide source, scalable. acs.orgacs.org |
| Electrochemical Synthesis | Benzoic Acid | Electrolysis in liquid ammonia rsc.orgbohrium.com | Green method, room temperature, no toxic reagents. confex.combohrium.com |
| Direct Oxidative Cyanation | Benzyl Alcohol | CoOₓ/MnO₂ catalyst, aqueous ammonia acs.org | Avoids toxic cyanide, uses readily available starting materials. acs.org |
| Ammoxidation | Toluene/Alkylbenzenes | Transition metal oxide clusters in zeolites medcraveonline.com | High selectivity, industrially relevant. medcraveonline.com |
Purification Techniques and Yield Optimization in Compound Preparation
The final stage of synthesizing this compound involves the isolation and purification of the product to achieve the desired level of purity, along with optimizing the reaction yield.
Purification Techniques: Following the reaction, a standard workup procedure is employed. For a Friedel-Crafts reaction, this typically involves quenching the reaction mixture with dilute acid (e.g., HCl) to decompose the aluminum chloride complex. google.com For a Grignard reaction, an acidic workup neutralizes the intermediate alkoxide to form the alcohol and dissolves the magnesium salts. wisc.edu The crude product is then typically extracted from the aqueous layer into an organic solvent, washed, dried, and concentrated. orgsyn.org
The primary methods for purifying solid organic compounds like the target molecule are:
Column Chromatography: This is a highly effective technique for separating the desired product from unreacted starting materials, byproducts, and catalyst residues. Silica gel is a common stationary phase. rsc.orgrsc.org
Recrystallization: This technique involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.
Yield Optimization: Maximizing the yield of the desired product is a crucial aspect of process development. This can be achieved by systematically adjusting various reaction parameters. The Design of Experiments (DoE) is a powerful statistical tool used to efficiently optimize reactions by studying the effects of multiple variables (e.g., temperature, concentration, catalyst loading) simultaneously. acs.orgacs.org
Key factors to optimize include:
Reaction Time: Monitoring the reaction progress (e.g., by TLC or GC) to determine the optimal time for quenching.
Catalyst and Ligand Choice: In palladium-catalyzed reactions, the choice of ligand can significantly impact catalytic activity and stability. mdpi.com
Solvent and Base: The selection of the appropriate solvent and, if necessary, a base can dramatically influence reaction rates and selectivity. nih.gov
Atmosphere: Certain reactions, particularly those involving organometallic reagents or catalysts, must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by oxygen or moisture. acs.org
By carefully controlling these purification and optimization steps, 4-[2-(3-M ethoxyphenyl)acetyl]benzonitrile can be prepared in high yield and purity.
Spectroscopic and Advanced Analytical Characterization of 4 2 3 Methoxyphenyl Acetyl Benzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure, including connectivity and spatial relationships, can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Analysis
The ¹H NMR spectrum of 4-[2-(3-Methoxyphenyl)acetyl]benzonitrile is anticipated to exhibit a series of signals corresponding to the distinct proton environments within the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the presence of neighboring functional groups.
The aromatic protons on the 4-acetylbenzonitrile (B130643) ring system are expected to appear as two distinct doublets in the downfield region, typically between δ 7.5 and 8.1 ppm. The protons ortho to the electron-withdrawing acetyl group would be more deshielded and thus resonate at a higher chemical shift compared to the protons ortho to the nitrile group.
The protons on the 3-methoxyphenyl (B12655295) ring will present a more complex pattern. One would expect a singlet for the proton at the 2-position, a triplet for the proton at the 5-position, and two doublets for the protons at the 4- and 6-positions. These signals would likely appear in the range of δ 6.8 to 7.3 ppm.
A key feature of the spectrum is the singlet corresponding to the methylene (B1212753) (-CH₂-) bridge, which links the two aromatic rings. This signal is expected to appear in the range of δ 4.0 to 4.5 ppm, deshielded by the adjacent carbonyl group. The methoxy (B1213986) (-OCH₃) group protons will present as a sharp singlet, typically around δ 3.8 ppm.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Protons on 4-cyanophenyl ring | 7.7 - 8.1 | Doublet |
| Protons on 3-methoxyphenyl ring | 6.8 - 7.3 | Multiplet |
| Methylene protons (-CH₂-) | 4.2 - 4.4 | Singlet |
| Methoxy protons (-OCH₃) | ~3.8 | Singlet |
Disclaimer: These are predicted values based on analogous compounds and may vary from experimental data.
Coupling analysis, specifically the measurement of J-couplings between adjacent protons, would further confirm the substitution patterns on the aromatic rings. For instance, the ortho-coupling constants for the protons on the 4-cyanophenyl ring are expected to be in the range of 8-9 Hz.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Confirmation
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. Due to the wider range of chemical shifts in ¹³C NMR, it is often easier to resolve individual carbon signals. oregonstate.edu
The carbonyl carbon of the ketone is the most deshielded and is expected to appear at a chemical shift of approximately δ 195-200 ppm. The nitrile carbon is also characteristically found in the downfield region, typically between δ 115 and 120 ppm. oregonstate.edu
The aromatic carbons will resonate in the range of δ 110 to 160 ppm. The carbon attached to the methoxy group will be significantly deshielded (around δ 160 ppm), while the other aromatic carbons will have shifts determined by their position relative to the substituents. The quaternary carbons, those without any attached protons, will generally show weaker signals. oregonstate.eduorganicchemistrydata.org
The methylene carbon will have a signal around δ 45-50 ppm, and the methoxy carbon will be observed at approximately δ 55 ppm. organicchemistrydata.org
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl carbon (C=O) | 196 - 198 |
| Nitrile carbon (C≡N) | 118 - 119 |
| Aromatic carbons | 113 - 160 |
| Methylene carbon (-CH₂-) | 45 - 50 |
| Methoxy carbon (-OCH₃) | ~55 |
Disclaimer: These are predicted values based on analogous compounds and may vary from experimental data.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the coupled protons on the aromatic rings, confirming their relative positions. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is invaluable for assigning the signals of protonated carbons by linking the known ¹H chemical shifts to their corresponding ¹³C signals. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For example, a correlation between the methylene protons and the carbonyl carbon, as well as with carbons in both aromatic rings, would definitively establish the core structure of the molecule. youtube.com
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.
Identification of Characteristic Functional Group Vibrational Modes
The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of its key functional groups.
Nitrile (C≡N) Stretch: A sharp and intense absorption in the IR spectrum is expected in the range of 2220-2240 cm⁻¹, characteristic of the C≡N stretching vibration. researchgate.netresearchgate.net This band is also typically strong and sharp in the Raman spectrum. researchgate.net
Carbonyl (C=O) Stretch: A strong absorption due to the ketone C=O stretch is anticipated around 1685 cm⁻¹. nih.gov The conjugation with the aromatic ring slightly lowers this frequency from that of a simple aliphatic ketone.
Aromatic C=C Stretches: Multiple bands in the region of 1450-1600 cm⁻¹ will correspond to the C=C stretching vibrations within the two aromatic rings.
C-O Stretch: The stretching vibration of the aryl-ether C-O bond of the methoxy group is expected to produce a strong band in the IR spectrum, typically around 1250-1280 cm⁻¹ (asymmetric stretch) and a weaker one near 1030-1050 cm⁻¹ (symmetric stretch).
C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene and methoxy groups will be observed just below 3000 cm⁻¹.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| C≡N Stretch | 2220 - 2240 | Strong, Sharp |
| C=O Stretch | ~1685 | Strong |
| Aromatic C=C Stretches | 1450 - 1600 | Medium to Strong |
| Asymmetric C-O-C Stretch | 1250 - 1280 | Strong |
| Symmetric C-O-C Stretch | 1030 - 1050 | Medium |
| Aromatic C-H Stretch | > 3000 | Weak to Medium |
| Aliphatic C-H Stretch | < 3000 | Medium |
Disclaimer: These are predicted values based on analogous compounds and may vary from experimental data.
Conformational Insights via Vibrational Spectroscopy
The molecule this compound possesses rotational freedom around the single bonds of the methylene bridge and the bond connecting the methoxy group to the phenyl ring. This can lead to the existence of different conformers in the gas phase or in solution.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound. It also provides valuable information about the compound's structure through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to confirm the elemental formula of a compound. For this compound, with a molecular formula of C₁₆H₁₃NO₂, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for experimental HRMS data, where a close correlation confirms the elemental composition.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃NO₂ |
| Molecular Weight | 251.28 g/mol |
| Theoretical Exact Mass | 251.0946 u |
| Theoretical [M+H]⁺ Ion | 252.1024 u |
Note: The theoretical exact mass and ionic masses are calculated based on the most abundant isotopes of each element.
In mass spectrometry, the molecular ion of this compound is expected to undergo characteristic fragmentation, providing structural insights. While specific experimental fragmentation data for this exact compound is not widely published, a predictive analysis based on the fragmentation of similar chemical motifs, such as ketones, ethers, and benzyl (B1604629) compounds, can be proposed.
A likely primary fragmentation pathway involves the cleavage of the C-C bond between the carbonyl group and the methylene bridge, which is a common fragmentation for ketones. This would result in the formation of a 4-cyanobenzoyl cation and a 3-methoxybenzyl radical, or vice versa. Another significant fragmentation could be the cleavage of the benzyl-carbonyl bond, leading to the formation of a 4-acetylbenzonitrile ion and a 3-methoxyphenyl fragment. Further fragmentation of these primary ions would also be expected. For instance, the loss of a methyl group from the methoxy ether is a common fragmentation pathway for methoxy-substituted aromatic compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties
Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound is dictated by its chromophoric groups, which include the benzonitrile (B105546) and methoxyphenyl rings, as well as the carbonyl group.
X-ray Diffraction Studies of this compound and Structurally Related Compounds
X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. While there is no publicly available crystallographic data for this compound itself, the crystal structures of several structurally related compounds have been reported, which can be used to infer potential structural features.
For instance, studies on 4-(methoxyphenoxy)phthalonitriles have detailed the influence of methoxy group positioning on crystal packing. In one such study, the crystal structure of 4-(3-methoxyphenoxy)phthalonitrile revealed that stabilization occurs largely through π–π interactions between the aromatic rings of neighboring molecules. Another related structure, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, was synthesized and its crystal structure determined, providing insights into the geometry of molecules containing both methoxyphenyl and nitrile-bearing phenyl groups. These studies suggest that the crystal structure of this compound would likely be influenced by a combination of van der Waals forces, dipole-dipole interactions, and potentially C-H···O or C-H···N hydrogen bonds.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.
For a compound of this nature, a reverse-phase HPLC method would be a suitable approach for purity analysis. A typical setup would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The separation would be based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance.
Gas chromatography could also be used, particularly for assessing the presence of volatile impurities. The compound would need to be thermally stable and sufficiently volatile for this technique. A capillary column with a non-polar or medium-polarity stationary phase would likely be used, with detection by a flame ionization detector (FID) or a mass spectrometer (GC-MS).
Computational and Theoretical Investigations of 4 2 3 Methoxyphenyl Acetyl Benzonitrile
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide insights into electron distribution, molecular geometry, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-[2-(3-Methoxyphenyl)acetyl]benzonitrile , a DFT approach, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its most stable three-dimensional conformation (geometry optimization). This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.
However, a specific search for DFT-based geometry optimization and ground state properties for This compound did not yield any published research.
Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis
Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also predict the infrared (IR) and Raman spectra of the molecule. Potential Energy Distribution (PED) analysis would then be used to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes of the various functional groups within This compound .
No experimental or calculated vibrational spectra, nor any PED analysis for this specific compound, are available in the reviewed literature.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.
A detailed FMO analysis, including the energies and spatial distributions of the HOMO and LUMO for This compound , has not been reported in the scientific literature.
Table 1: Hypothetical Frontier Molecular Orbital Data
| Parameter | Value |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
This table is for illustrative purposes only, as no published data exists.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its sites of electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of negative (electron-rich) and positive (electron-poor) potential.
No MEP surface analysis for This compound has been published.
Non-Linear Optical (NLO) Properties Theoretical Evaluation
Theoretical calculations can predict the Non-Linear Optical (NLO) properties of a molecule, which are important for applications in optoelectronics. These calculations typically involve determining the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).
There are no available theoretical evaluations of the NLO properties for This compound .
Table 2: Hypothetical Non-Linear Optical Properties
| Parameter | Value |
| Dipole Moment (μ) | Data not available |
| Polarizability (α) | Data not available |
| First-Order Hyperpolarizability (β) | Data not available |
This table is for illustrative purposes only, as no published data exists.
Molecular Dynamics Simulations for Conformational Landscape
A search of the available literature and databases found no studies employing molecular dynamics simulations to investigate the conformational landscape of This compound .
Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline provided in the user request. The requested sections on "In Silico Studies of Molecular Recognition and Interaction Mechanisms" and "Elucidation of Reaction Mechanisms via Computational Modeling" require specific research data that does not appear to be published for this particular molecule.
To provide an article that is "thorough, informative, and scientifically accurate" as requested, there must be a foundation of existing research. Without this, any generated content would be speculative and would not meet the quality and accuracy standards required.
Chemical Reactivity and Transformation Pathways of 4 2 3 Methoxyphenyl Acetyl Benzonitrile
Reactivity of the Nitrile Functional Group
The nitrile group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. libretexts.org This polarity allows it to react with a wide array of nucleophiles and to undergo reduction and hydrolysis.
The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial hydration to an amide, followed by further hydrolysis to a carboxylic acid. libretexts.org This process can be catalyzed by either acid or base. libretexts.org
Under acidic conditions, the nitrile is heated under reflux with a dilute acid like hydrochloric acid. libretexts.orgnih.gov The reaction proceeds through protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, facilitating attack by water. libretexts.org The intermediate amide is then hydrolyzed to the corresponding carboxylic acid. For 4-[2-(3-Methoxyphenyl)acetyl]benzonitrile, this would yield 4-[2-(3-methoxyphenyl)acetyl]benzoic acid and an ammonium (B1175870) salt. nih.gov
Acid-Catalyzed Hydrolysis:
Reactants: this compound, H₂O, H⁺ (e.g., HCl)
Intermediate: 4-[2-(3-Methoxyphenyl)acetyl]benzamide
Final Product: 4-[2-(3-Methoxyphenyl)acetyl]benzoic acid
Under basic conditions, the nitrile is heated with an aqueous alkali solution, such as sodium hydroxide (B78521). libretexts.orgnih.gov The hydroxide ion acts as a nucleophile, attacking the electrophilic nitrile carbon. libretexts.org This initially forms the salt of the carboxylic acid (a carboxylate). Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org
Base-Catalyzed Hydrolysis:
Reactants: this compound, OH⁻ (e.g., NaOH), then H₃O⁺
Intermediate: Sodium 4-[2-(3-methoxyphenyl)acetyl]benzoate
Final Product: 4-[2-(3-Methoxyphenyl)acetyl]benzoic acid
It is important to note that reaction conditions must be carefully selected, as harsh hydrolysis conditions can lead to degradation of the molecule. For instance, attempts to hydrolyze the related compound (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzonitrile under both acidic (HCl or H₂SO₄) and alkaline (NaOH) conditions were unsuccessful, leading to decomposition products such as 4-acetylbenzonitrile (B130643) or methyl 4-acetylbenzoate. mdpi.com This suggests that the acetyl group and the methylene (B1212753) bridge in the target compound may be susceptible to cleavage under certain hydrolytic environments.
Table 1: General Conditions for Nitrile Hydrolysis
| Reaction Type | Reagents | Product Type | Ref. |
| Acidic Hydrolysis | Dilute HCl or H₂SO₄, heat (reflux) | Carboxylic Acid | nih.gov, libretexts.org |
| Alkaline Hydrolysis | NaOH or KOH solution, heat (reflux), followed by acid workup | Carboxylic Acid | nih.gov, libretexts.org |
The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents or catalytic hydrogenation. A common and effective method involves the use of lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether, followed by an aqueous workup. libretexts.orglibretexts.org This reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org Applying this to the target compound would produce {4-[2-(3-methoxyphenyl)acetyl]phenyl}methanamine.
Catalytic hydrogenation is another method, where hydrogen gas (H₂) is used with a metal catalyst such as palladium, platinum, or nickel at elevated temperature and pressure. nih.govresearchgate.net This method is also effective for reducing nitriles to primary amines. nih.govresearchgate.net
Table 2: Reagents for Reductive Transformation of Nitriles to Amines
| Reagent | Conditions | Product | Ref. |
| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF | Primary Amine | libretexts.org |
| 2. H₂O or H₃O⁺ workup | |||
| Catalytic Hydrogenation (H₂) | Pd, Pt, or Ni catalyst, high T/P | Primary Amine | researchgate.net |
| Cobalt-catalyzed Hydrogenation | Co/N-SiC catalyst, H₂, 100-110 °C | Secondary Amine (in presence of ketone/aldehyde) | nih.gov, researchgate.net |
The electrophilic carbon of the nitrile group is susceptible to attack by various carbon-based nucleophiles, such as Grignard reagents or organolithium reagents. libretexts.org The reaction of a nitrile with a Grignard reagent (R-MgX), followed by acidic hydrolysis, yields a ketone. chemistrysteps.comncert.nic.in The intermediate imine anion formed after the initial nucleophilic addition is hydrolyzed to the final ketone product. chemistrysteps.com
Another important nucleophilic addition is the formation of cyanohydrins, which occurs when aldehydes or ketones react with hydrogen cyanide (HCN). libretexts.orgucalgary.ca While this reaction typically involves a carbonyl group, the nitrile group itself can participate in additions. For example, the addition of cyanide anion to a nitrile is a key step in certain synthetic pathways. libretexts.org
Reactivity of the Acetyl Moiety
The acetyl group consists of a ketone carbonyl and an adjacent methyl group. The carbonyl group is reactive towards nucleophiles, while the α-hydrogens on the methyl group are acidic and can be removed to form an enolate, which is a potent nucleophile. ncert.nic.in
The carbonyl carbon of the acetyl group is electrophilic and can be attacked by nucleophiles. masterorganicchemistry.com Aldehydes are generally more reactive than ketones in nucleophilic additions, partly due to less steric hindrance. libretexts.org
Aldol (B89426) Condensation: Ketones with α-hydrogens, such as the acetyl group in the target molecule, can undergo base- or acid-catalyzed aldol condensation. ncert.nic.inazom.com In the presence of a base, an α-hydrogen is removed to form a nucleophilic enolate. This enolate can then attack the electrophilic carbonyl carbon of another molecule of the ketone, leading to a β-hydroxy ketone after protonation. magritek.com Subsequent dehydration often occurs to yield an α,β-unsaturated ketone. magritek.com
Knoevenagel Condensation: This reaction is a variation of the aldol condensation where a ketone or aldehyde reacts with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak basic catalyst, such as piperidine. jk-sci.comthermofisher.comresearchgate.net The active methylene compound is deprotonated to form a carbanion, which then attacks the carbonyl carbon. jk-sci.com For this compound, the ketone group can react with active methylene compounds like malononitrile (B47326) or ethyl acetoacetate, followed by dehydration, to yield a new α,β-unsaturated product. thermofisher.com
Table 3: Condensation Reactions of the Acetyl Group
| Reaction Type | Reactants | Catalyst | Product Type | Ref. |
| Aldol Condensation | Two ketone molecules (with α-H) | Base (e.g., NaOH) or Acid | β-Hydroxy Ketone or α,β-Unsaturated Ketone | ncert.nic.in, magritek.com |
| Knoevenagel Condensation | Ketone + Active Methylene Compound (e.g., Malononitrile) | Weak Base (e.g., Piperidine) | α,β-Unsaturated Dicarbonyl or similar | jk-sci.com, thermofisher.com |
The α-carbon of the acetyl group is amenable to functionalization due to the acidity of its protons, which allows for the formation of a nucleophilic enolate intermediate.
α-Halogenation: The position alpha to a ketone can be halogenated under acidic or basic conditions using elemental halogens (Cl₂, Br₂, I₂). wikipedia.org Under acidic conditions, the reaction proceeds through an enol intermediate, and typically results in monohalogenation. wikipedia.org In basic media, an enolate is formed, and the reaction is often difficult to stop at a single substitution, particularly for methyl ketones, which can lead to the haloform reaction. wikipedia.orgopenochem.org For this compound, α-halogenation would yield 4-[2-halo-2-(3-methoxyphenyl)acetyl]benzonitrile.
α-Alkylation: The α-carbon can also be alkylated. This is typically achieved by first treating the ketone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to quantitatively form the enolate. youtube.comyoutube.com This enolate then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide (e.g., methyl iodide) to form a new carbon-carbon bond at the α-position. youtube.comyoutube.com This would result in the elongation of the carbon chain adjacent to the carbonyl.
Table 4: Alpha-Functionalization of the Acetyl Group
| Reaction Type | Reagents | Key Intermediate | Product Type | Ref. |
| α-Halogenation (Acidic) | Br₂ or Cl₂, Acetic Acid | Enol | α-Haloketone | wikipedia.org |
| α-Halogenation (Basic) | Br₂ or Cl₂, NaOH | Enolate | α-Haloketone (polyhalogenation possible) | wikipedia.org, openochem.org |
| α-Alkylation | 1. LDA, -78 °C | Enolate | α-Alkyl Ketone | youtube.com, youtube.com |
| 2. Alkyl Halide (R-X) |
Reactivity of the Aromatic Rings
The presence of two aromatic rings with differing electronic properties is a key feature of this compound. The benzonitrile (B105546) ring is substituted with an acetyl group and a cyano group, both of which are electron-withdrawing. Conversely, the second ring contains an electron-donating methoxy (B1213986) group. This disparity in electron density means that the two rings will exhibit markedly different behaviors in aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. leah4sci.com The regiochemical outcome of such reactions on this compound is highly predictable based on the directing effects of the existing substituents.
The methoxy group (-OCH₃) on the phenyl ring is a potent activating group and an ortho, para-director. In contrast, the cyano (-CN) and acetyl (-COCH₂R) groups on the benzonitrile ring are deactivating and meta-directors. leah4sci.com Consequently, the methoxyphenyl ring is significantly more susceptible to electrophilic attack than the deactivated benzonitrile ring.
Electrophilic substitution will, therefore, overwhelmingly occur on the 3-methoxyphenyl (B12655295) ring. The potential sites of substitution are at the C2, C4, and C6 positions, which are ortho and para to the methoxy group. Steric hindrance from the bulky acetylbenzonitrile substituent at C1 may influence the ratio of ortho to para products.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Methoxyphenyl Ring
| Reagent/Reaction | Predicted Major Product(s) |
| HNO₃/H₂SO₄ (Nitration) | 4-[2-(3-Methoxy-4-nitrophenyl)acetyl]benzonitrile and 4-[2-(3-Methoxy-2-nitrophenyl)acetyl]benzonitrile |
| Br₂/FeBr₃ (Bromination) | 4-[2-(4-Bromo-3-methoxyphenyl)acetyl]benzonitrile and 4-[2-(2-Bromo-3-methoxyphenyl)acetyl]benzonitrile |
| SO₃/H₂SO₄ (Sulfonation) | 4-[2-(3-Methoxy-4-sulfophenyl)acetyl]benzonitrile and 4-[2-(3-Methoxy-2-sulfophenyl)acetyl]benzonitrile |
| R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | 4-[2-(4-Alkyl-3-methoxyphenyl)acetyl]benzonitrile and 4-[2-(2-Alkyl-3-methoxyphenyl)acetyl]benzonitrile |
Nucleophilic Aromatic Substitution (SNAr) is generally less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org The reaction proceeds through a two-step mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org For SNAr to occur, the aromatic ring must be activated by electron-withdrawing substituents positioned ortho or para to the leaving group. libretexts.org
In this compound, the benzonitrile ring is rendered electron-deficient by the cyano group. While there is no conventional leaving group like a halide on this ring, the cyano group itself, or another group introduced onto the ring, could potentially be displaced under specific conditions, particularly if strong nucleophiles are employed. The presence of the acetyl group further deactivates the ring, potentially making it more susceptible to nucleophilic attack. However, without a suitable leaving group, this reaction is not expected to be facile.
Conversely, the electron-rich nature of the methoxyphenyl ring makes it highly unlikely to undergo nucleophilic aromatic substitution.
Mechanistic Investigations of Key Chemical Conversions (e.g., Cascade Reactions, Radical Pathways)
While specific mechanistic studies on this compound are not extensively documented in the public domain, its structure is analogous to reactants used in known cascade reactions. For instance, research on ortho-carbonyl-substituted benzonitriles has shown their utility in base-promoted cascade reactions to form complex heterocyclic structures like isoindolin-1-ones. nih.gov
A plausible, albeit hypothetical, cascade reaction involving an isomer, 2-[2-(3-methoxyphenyl)acetyl]benzonitrile, could be initiated by a base-promoted intramolecular cyclization. The enolate formed from the acetyl group could attack the nitrile, leading to the formation of a five-membered ring after tautomerization. Such a pathway highlights the potential for complex molecular architectures to be assembled from this scaffold under relatively simple reaction conditions.
Radical pathways involving this compound have not been a primary focus of reported research. However, the benzylic protons of the acetyl group could be susceptible to radical abstraction under appropriate conditions, opening avenues for radical-mediated C-H functionalization.
Strategies for Chemical Derivatization and Scaffold Diversification
The multifunctional nature of this compound offers numerous handles for chemical derivatization, allowing for the generation of diverse chemical scaffolds.
Modification of the Ketone: The ketone functionality is a versatile site for transformation.
Reduction: Reduction with agents like sodium borohydride (B1222165) (NaBH₄) would yield the corresponding secondary alcohol.
Grignard and Organolithium Reactions: Addition of organometallic reagents would lead to tertiary alcohols.
Wittig Reaction: Conversion to an alkene is achievable using phosphorus ylides.
Reductive Amination: Reaction with an amine in the presence of a reducing agent would produce a secondary amine.
Transformation of the Nitrile Group: The nitrile group can be converted into several other important functional groups.
Hydrolysis: Acidic or basic hydrolysis would convert the nitrile to a carboxylic acid or a primary amide, respectively.
Reduction: Catalytic hydrogenation or reduction with lithium aluminum hydride (LiAlH₄) would furnish a primary amine.
Derivatization via Electrophilic Aromatic Substitution: As discussed in section 5.3.1, the methoxyphenyl ring can be readily functionalized with various electrophiles to introduce substituents such as nitro, halo, or alkyl groups.
Table 2: Potential Derivatization Strategies for this compound
| Functional Group | Reagent(s) | Product Functional Group |
| Ketone | NaBH₄ | Secondary Alcohol |
| Ketone | R-MgBr, then H₃O⁺ | Tertiary Alcohol |
| Ketone | Ph₃P=CH₂ (Wittig Reagent) | Alkene |
| Nitrile | H₃O⁺, Δ | Carboxylic Acid |
| Nitrile | H₂/Pd, or LiAlH₄ | Primary Amine |
| Methoxyphenyl Ring | HNO₃/H₂SO₄ | Nitro-substituted Ring |
These derivatization strategies underscore the utility of this compound as a versatile building block in synthetic organic chemistry, providing access to a wide array of more complex molecules.
Lack of Published Research on the Synthetic Applications of this compound
Following a comprehensive search of scientific databases and literature, it has been determined that there is a significant absence of published research specifically investigating the chemical compound This compound for the applications outlined in the requested article structure.
While the compound is listed by several chemical suppliers, indicating its availability for research and commercial purposes, there are no specific, peer-reviewed articles, patents, or other scholarly publications that detail its use within the specified areas of synthetic chemistry and materials science. chemicalregister.combldpharm.comsigmaaldrich.com
The requested outline focuses on several key research applications:
Research Applications of 4 2 3 Methoxyphenyl Acetyl Benzonitrile in Synthetic Chemistry
Applications in Materials Science Research:No information is available regarding the use of 4-[2-(3-Methoxyphenyl)acetyl]benzonitrile as a monomer for the synthesis of specialized polymers or its application in other areas of materials science.chemrxiv.orgchemrxiv.org
Due to this lack of specific research findings, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. Any attempt to do so would require speculation and would not be based on verifiable scientific research.
Therefore, an article on the research applications of this compound, as specified, cannot be produced at this time.
Compound Names Mentioned
Conclusion and Future Research Directions
Summary of Current Academic Research Status of 4-[2-(3-Methoxyphenyl)acetyl]benzonitrile
The chemical compound this compound, identified by the CAS Number 465514-67-4, is a recognized substance within chemical databases and is available from commercial suppliers. sigmaaldrich.combldpharm.comcymitquimica.com Its fundamental properties are established, including its molecular formula, C16H13NO2, and molecular weight of 251.28 g/mol . cymitquimica.com It is characterized as a solid at room temperature and is offered at purities of 97% or higher for laboratory use. sigmaaldrich.comcymitquimica.com Basic safety and handling information, including GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation), has been documented. sigmaaldrich.com
However, a thorough review of published academic literature reveals a significant gap in dedicated research on this compound. There are no readily available peer-reviewed articles or patents that specifically detail its synthesis, comprehensive spectroscopic characterization (such as ¹H-NMR, ¹³C-NMR, IR, or mass spectrometry), or investigation into its potential biological activities or material applications. Its primary current role appears to be that of a research chemical or building block, available for synthetic exploration. bldpharm.com
The existing knowledge base is therefore confined to its identity and basic chemical properties, without a broader scientific context or established utility.
Identification of Gaps and Opportunities in Synthetic Methodology
The absence of a published, optimized synthetic protocol for this compound represents a clear research gap. While the compound is commercially available, the development of a novel and efficient laboratory-scale synthesis would be a valuable contribution to the chemical literature. Opportunities for research in this area could involve several modern synthetic strategies:
Friedel-Crafts Acylation: A traditional and plausible route would involve the Friedel-Crafts acylation of benzonitrile (B105546) with 3-methoxyphenylacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride. Investigating various catalysts and reaction conditions to optimize yield and minimize side reactions would be a worthwhile endeavor.
Cross-Coupling Reactions: Modern cross-coupling methodologies offer a versatile platform. For instance, a coupling reaction between a suitable organometallic derivative of benzonitrile and a 3-methoxyphenylacetyl electrophile could be explored.
Oxidation of a Precursor: Synthesis could proceed via the oxidation of a corresponding secondary alcohol, which in turn could be prepared through a Grignard reaction between 4-cyanophenylmagnesium bromide and 3-methoxybenzaldehyde.
From Esters and Benzyldiboronates: An alkoxide-promoted method for synthesizing ketones from esters and benzyldiboronates has been reported. nih.gov This approach could potentially be adapted for the synthesis of the target compound, offering a modern alternative to classical methods. nih.gov
Research into these synthetic pathways would not only provide a detailed preparation method but also offer insights into the reactivity of the involved functional groups.
Prospects for Advanced Characterization and Computational Studies of Analogs
Given the lack of detailed characterization for this compound, a foundational research opportunity lies in its full spectroscopic analysis. This would include acquiring and interpreting its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and high-resolution mass spectra.
Furthermore, the structural motif of this compound—a diaryl ketone with nitrile and methoxy (B1213986) functionalities—lends itself to the design and study of a wide array of analogs. Future research could focus on:
Structural Analogs: Synthesizing analogs with varied substitution patterns on either aromatic ring would allow for the exploration of structure-activity relationships in various contexts. For example, related structures such as 3,3-dialkylated isoindolin-1-ones have been synthesized from 2-acylbenzonitriles. nih.gov
Computational Modeling: Density Functional Theory (DFT) and other computational methods could be employed to predict the geometric and electronic properties of this compound and its analogs. Such studies can provide insights into molecular conformation, electronic distribution, and spectroscopic properties, complementing experimental data. For instance, computational studies have been used to investigate the mechanism and racemization barriers of axially chiral benzonitriles. acs.org
Crystallographic Studies: Obtaining a single-crystal X-ray structure would provide definitive information on its three-dimensional conformation and intermolecular interactions in the solid state. This is a common practice for characterizing novel heterocyclic compounds and their precursors. researchgate.net
Emerging Avenues for Chemical Diversification and Exploration of New Chemical Space
The structure of this compound serves as a versatile scaffold for chemical diversification to explore new chemical spaces and potential applications. The ketone and nitrile functional groups are particularly amenable to a variety of chemical transformations.
Derivatization of the Ketone: The ketone moiety can be transformed into a multitude of other functional groups.
Reduction: Selective reduction could yield the corresponding secondary alcohol, a potential chiral center for further asymmetric synthesis.
Reductive Amination: Conversion to various amines could generate a library of compounds with potential pharmacological properties.
Wittig Reaction: Formation of a carbon-carbon double bond would provide access to stilbene-like structures.
Transformation of the Nitrile Group: The nitrile group is a gateway to other functionalities.
Hydrolysis: Conversion to a carboxylic acid or amide would introduce new opportunities for derivatization.
Reduction: Reduction to a primary amine would yield a benzylamine (B48309) derivative.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form various heterocyclic systems, a common strategy in medicinal chemistry. Research has shown that benzonitrile derivatives are key intermediates in the synthesis of pharmaceuticals and other industrial chemicals. medcraveonline.com
Exploration of Biological Activity: Many molecules containing the benzonitrile or methoxyphenyl motif exhibit biological activity. For instance, certain benzonitrile derivatives have been investigated as farnesyltransferase inhibitors, and other pyrrole-based nitriles have shown anti-inflammatory activity. nih.govnih.gov Therefore, screening this compound and its derivatives for various biological activities (e.g., anticancer, anti-inflammatory, antimicrobial) presents a significant avenue for future research. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 4-[2-(3-Methoxyphenyl)acetyl]benzonitrile?
- Methodology : The compound can be synthesized via electrophilic substitution or condensation reactions. For example, 3-methoxyphenylacetyl intermediates may react with benzonitrile derivatives under Friedel-Crafts acylation conditions. A similar approach was used for synthesizing 2-(3-benzoylphenyl)propionitrile, where electrophilic attack of phenylisothiocyanate on propionitriles followed by chloroacetyl chloride treatment yielded the target compound . Precursors like 4-methoxybenzonitrile (CAS 1527-89-5) and 3-methoxyphenylacetyl chloride (analogous to 4-methoxybenzoyl chloride in ) are critical starting materials .
Q. How can researchers confirm the purity and identity of this compound?
- Methodology : Vendors like Sigma-Aldrich often do not provide analytical data, requiring independent validation . Use:
- HPLC : C18 column with acetonitrile/water gradient (70:30 v/v) and UV detection at 254 nm, as described for phenolic analogs in .
- NMR : Compare 1H/13C spectra (e.g., δ ~3.8 ppm for methoxy groups, aromatic protons at δ 6.8–7.5 ppm) to reference data from ChemSpider (e.g., 4-methoxybenzonitrile: InChIKey XDJAAZYHCCRJOK) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]+ and fragmentation patterns .
Q. What spectroscopic methods are optimal for structural characterization?
- Methodology :
- FT-IR : Detect nitrile (C≡N) stretches at ~2220 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ .
- X-ray Crystallography : Resolve crystal packing and bond angles, as demonstrated for fluorinated benzonitriles (e.g., 3-fluoro-4-(4-hydroxyphenoxy)benzonitrile in ) .
- 2D NMR : Use HSQC and HMBC to assign aromatic proton-carbon correlations, especially for differentiating methoxy and acetyl substituents .
Advanced Research Questions
Q. What experimental challenges arise in analyzing this compound’s stability under varying conditions?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., hydrolysis of nitrile to amide). notes that 4-formyl-3-methoxybenzonitrile has a flash point of 138.3°C, suggesting thermal stability up to this threshold. However, photodegradation risks (common in methoxy-aromatics) require UV-light exposure testing .
Q. How can contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved?
- Methodology : Cross-validate experimental data with computational tools. For example, ACD/Labs Percepta (used in ) predicts logP and pKa values, while Gaussian09 DFT calculations optimize geometry and NMR chemical shifts. Discrepancies in methoxy proton shifts may arise from solvent effects (CDCl3 vs. DMSO-d6), necessitating solvent standardization .
Q. What computational strategies predict reactivity in functionalization reactions?
- Methodology :
- DFT Calculations : Optimize transition states for nitrile or acetyl group reactions (e.g., nucleophilic addition to C≡N).
- Molecular Docking : Study interactions with biological targets (e.g., enzymes), leveraging analogs like 4-[4-(dimethylamino)phenyl]benzonitrile ( ) to model binding affinities .
Q. What structure-activity relationships (SAR) are observed in analogs of this compound?
- Methodology : Synthesize derivatives with varied substituents (e.g., replacing methoxy with fluoro or methyl groups) and assess biological activity. lists trifluoromethyl and amino-substituted benzonitriles, which can guide SAR studies. For example, 4-amino-2-(trifluoromethyl)benzonitrile (98% purity) may exhibit enhanced solubility or target binding compared to the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
